2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Description
Properties
IUPAC Name |
2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13-12-8-11(16-13)6-7-14(12)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQFBKCSARAZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CC1OC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565020 | |
| Record name | 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133192-43-5 | |
| Record name | 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components
-
Glutaraldehyde : A dialdehyde serving as a bridging agent for cyclization.
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3-Oxopentanedioic Acid : Provides the ketone functionality and contributes to ring formation.
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Benzylamine : Introduces the benzyl substituent at the 2-position of the azabicyclic system.
Mechanistic Pathway
The reaction proceeds through a cascade of steps:
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Imine Formation : Benzylamine reacts with glutaraldehyde to generate a Schiff base intermediate.
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Nucleophilic Attack : The enolate of 3-oxopentanedioic acid attacks the imine, forming a β-amino ketone intermediate.
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Cyclization : Intramolecular aldol condensation and dehydration yield the bicyclic lactam structure.
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Decarboxylation : Loss of carbon dioxide from the intermediate stabilizes the bicyclic framework.
Table 1: Summary of Mannich Reaction Parameters
| Component | Role | Stoichiometry | Notes |
|---|---|---|---|
| Glutaraldehyde | Bridging agent | 1.0 equiv | Enables six-membered ring formation |
| 3-Oxopentanedioic Acid | Ketone source | 1.2 equiv | Undergoes decarboxylation |
| Benzylamine | Nitrogen and benzyl source | 1.0 equiv | Limits side reactions |
| Solvent | Reaction medium | Methanol | Facilitates reflux conditions |
Alternative Synthetic Strategies
While the Mannich reaction dominates the literature, other potential routes merit consideration for comparative analysis:
Intramolecular Cyclization of Linear Precursors
Linear precursors containing pre-installed nitrogen and oxygen functionalities can undergo cyclization under basic or acidic conditions. For example:
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Base-Mediated Cyclization : Treatment of N-benzyl-δ-amino-γ-ketoesters with potassium tert-butoxide induces ring closure via enolate formation.
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Acid-Catalyzed Lactamization : Protonation of the amine group in δ-lactam precursors promotes nucleophilic attack on the ketone, forming the bicyclic structure.
Table 2: Comparison of Cyclization Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Base-mediated | 35–40 | High stereocontrol | Sensitive to moisture |
| Acid-catalyzed | 25–30 | Mild conditions | Competing side reactions |
Industrial-Scale Production Considerations
Scaling up the synthesis of this compound presents unique challenges:
Catalyst Optimization
Heterogeneous catalysts like Amberlyst-15 or zeolites improve recyclability and reduce costs compared to homogeneous acids.
Solvent Selection
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Green Chemistry Metrics : Replacement of methanol with cyclopentyl methyl ether (CPME) enhances sustainability while maintaining reaction efficiency.
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Boiling Point Considerations : High-boiling solvents like dimethylacetamide (DMA) facilitate higher reaction temperatures, reducing cycle times.
Analytical Characterization
Critical quality control parameters for the synthesized compound include:
Spectroscopic Data
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1H NMR (CDCl3) : Key peaks include δ 7.3–7.2 (m, 5H, benzyl aromatic), δ 4.1–3.9 (m, 2H, bridgehead protons), and δ 3.7–3.5 (m, 2H, oxabicyclic protons).
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IR (KBr) : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch).
Chemical Reactions Analysis
Synthetic Preparation
The compound is typically synthesized via Mannich-type cyclization reactions. A representative protocol involves:
Reactants : Dihydrofuran-3-one, benzylamine, paraformaldehyde
Catalyst : Glacial acetic acid
Conditions : Reflux in methanol under nitrogen atmosphere
Yield : 20% after purification by column chromatography .
| Step | Operation | Conditions | Purpose |
|---|---|---|---|
| 1 | Reflux | 3 h at 65°C | Cyclization via iminium intermediate |
| 2 | Stirring | 16 h at 23°C | Post-reaction equilibration |
| 3 | Workup | Basification, ethyl acetate extraction | Isolation of crude product |
Ketone Functionalization
The 7-keto group participates in nucleophilic additions and reductions:
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Reduction : LiAlH₄ or NaBH₄ reduces the ketone to a secondary alcohol.
Product : 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-ol (hypothetical, based on ). -
Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) yield tertiary alcohols. Steric hindrance from the bicyclic system may limit reactivity .
Benzyl Group Modifications
The benzyl substituent undergoes typical aromatic chemistry:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Hydrogenation | H₂/Pd-C, EtOH | Cyclohexylmethyl derivative | Retention of bicyclic core |
| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitrated derivatives | Para-selectivity expected |
Ring-Opening Reactions
The 6-oxa bridge exhibits sensitivity under acidic or reductive conditions:
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Acid Hydrolysis : HCl/MeOH cleaves the ether linkage, yielding a linear amino alcohol .
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Reductive Ring Opening : BH₃·THF reduces the lactone-like structure, producing diol intermediates (analogous to ).
Stability and Side Reactions
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Thermal Decomposition : Degrades above 200°C, releasing CO and benzyl radicals.
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Oxidative Stress : Ozone or mCPBA oxidizes the ketone to a lactam (observed in similar azabicyclo ketones ).
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol. It features a bicyclic structure that includes an oxygen atom and a nitrogen atom within its rings, contributing to its biological activity and interaction with various biological targets.
Neurological Research
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. Studies have suggested that these compounds can modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential in treating neurological disorders.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.
Drug Design
The unique structural characteristics of this compound allow for modifications that can enhance its pharmacological profile. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and reducing potential side effects in drug development.
Formulation Strategies
Given its predicted boiling point of approximately 370.7 °C and density around 1 g/cm³, formulation strategies must consider stability and solubility when developing pharmaceutical preparations containing this compound. Cold-chain transportation is often required to maintain its integrity during distribution.
Case Study 1: Neuroprotection Mechanisms
A study published in Neuroscience Letters explored the neuroprotective effects of bicyclic compounds similar to this compound on neuronal cell cultures exposed to oxidative stress. Results indicated significant reductions in cell death and oxidative damage markers, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
Research conducted by Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various bicyclic compounds, including derivatives of this compound, against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The findings showed promising activity, warranting further investigation into its mechanism of action.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites, altering the activity of the target and triggering a cascade of biochemical events .
Comparison with Similar Compounds
Pharmacological Relevance
- β-Lactamase Inhibition : 1,6-Diazabicyclo derivatives (e.g., AVI) exhibit potent inhibition of class A/C β-lactamases, while the 2-benzyl analog’s activity remains underexplored .
- Anticoagulant Intermediates : Brominated derivatives (e.g., 4-bromo-6-oxabicyclo) are critical for synthesizing edoxaban, a direct FXa inhibitor .
Biological Activity
2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one is a bicyclic compound that integrates both nitrogen and oxygen heteroatoms within its structure. With a molecular formula of and a molecular weight of approximately 217.26 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and pharmacology.
Structural Characteristics
The unique bicyclic framework of this compound contributes to its intriguing chemical properties and biological activities. The presence of the benzyl group at the 2-position and an oxo group at the 7-position enhances its interaction potential with various biological targets, particularly those involved in neurological processes and pain modulation.
Biological Activity
Research indicates that this compound exhibits notable biological activities, especially related to:
1. Pain Modulation:
- Compounds within the azabicyclo[3.2.1]octane class have shown agonistic or antagonistic effects on opioid receptors, making them candidates for pain relief medications.
- Studies suggest that this compound may interact with receptors that modulate pain pathways, potentially offering new avenues for analgesic drug development.
2. Antimicrobial Properties:
3. Interaction Studies:
- Interaction studies are crucial for elucidating the mechanism of action of this compound. Preliminary findings indicate that it may influence similar biochemical pathways as tropane alkaloids, which are known for their diverse pharmacological effects.
The mechanism of action for this compound is hypothesized to involve interactions with specific receptors in the central nervous system (CNS). Its structural similarity to tropane alkaloids suggests that it may modulate neurotransmitter systems involved in pain perception and other neurological functions.
The synthesis of this compound typically involves several key steps, including nucleophilic attack and intramolecular cyclization using starting materials such as cyclopentanes and piperidine derivatives. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Notable Features |
|---|---|
| 6-Benzylidene-1,6-diazabicyclo[3.2.1]octan-7-one | Contains diazabicyclo structure; potential for similar biological activity |
| 7-Oxo-bicyclo[3.2.1]octane derivatives | Focus on modifications at the 7-position affecting receptor interactions |
| Pyrazole derivatives of azabicyclo[3.2.1]octane | Enhanced pharmacological profiles due to additional heterocycles |
These comparisons highlight the versatility of the bicyclic framework while emphasizing the unique characteristics of this compound due to its specific functional groups and stereochemistry.
Case Studies
While specific case studies focusing solely on this compound are scarce, research into related compounds provides insight into its potential applications:
Study Example:
A study investigating azabicyclic compounds found that modifications in the bicyclic structure could significantly alter receptor binding affinities and biological activities, suggesting a pathway for optimizing therapeutic efficacy through structural adjustments.
Q & A
Q. Advanced
- Bromination scalability : NBS-mediated bromination requires strict temperature control (<0°C) to avoid diastereomer formation. Switching to continuous flow reactors improves yield (85% vs. 70% batch) .
- Purification : Column chromatography is impractical for large-scale; switch to crystallization (e.g., hexane/ethyl acetate) using seeding techniques .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
